molecular formula C9H7N3O3 B1612173 3-(3-Nitrophenyl)isoxazol-5-amine CAS No. 887591-64-2

3-(3-Nitrophenyl)isoxazol-5-amine

Cat. No. B1612173
M. Wt: 205.17 g/mol
InChI Key: NGNUZXQASHTALT-UHFFFAOYSA-N
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Scientific Research Applications

General Uses of 3-(3-Nitrophenyl)isoxazol-5-amine

3-(3-Nitrophenyl)isoxazol-5-amine is a chemical compound with the molecular formula C9H7N3O3 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Application in Medicinal Chemistry

Isoxazoles, including 3-(3-Nitrophenyl)isoxazol-5-amine, are important in medicinal chemistry. They possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Method of Application

The synthesis of isoxazoles involves two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Results or Outcomes

Many isoxazoles have been the subject of research in medicinal chemistry over the past decades . Among the 100 cyclic systems that are most often found in small molecule drugs, isoxazole occupies the 33rd place .

Application as Acetylcholinesterase Inhibitors

Another specific application of isoxazoles, including 3-(3-Nitrophenyl)isoxazol-5-amine, is as inhibitors of Acetylcholinesterase (AChE) .

Method of Application

The isoxazoles were synthesized and evaluated as inhibitors of AChE . A docking study based on a novel series of complexes isoxazole with AChE from Electroporus electricus demonstrated that the ligand bind is similar to the compounds used as reference .

Results or Outcomes

The research provided evidence of the efficacy of isoxazoles as AChE inhibitors .

Application in Synthesis of Heterocycles

Isoxazoles, including 3-(3-Nitrophenyl)isoxazol-5-amine, are used in the synthesis of heterocycles .

Method of Application

The synthesis of isoxazoles involves the AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes, leading to substituted isoxazoles in very good yields under moderate reaction conditions . This methodology is amenable for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles .

Results or Outcomes

This method provides a way to synthesize various substituted isoxazoles, which can be used in further research and applications .

Application in Alzheimer’s Disease Treatment

Isoxazoles, including 3-(3-Nitrophenyl)isoxazol-5-amine, have been studied for their potential use in the treatment of Alzheimer’s disease .

Method of Application

In this study, nine isoxazole derivatives were tested for their in-vitro acetylcholinesterase (AChE) activity . The isoxazoles were synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite .

Results or Outcomes

The most potent compound in the series exhibited a moderate inhibitory activity (50% inhibitory concentration = 134.87 μm) . The research provided evidence of the efficacy of isoxazoles as AChE inhibitors .

Application in Synthesis of Heterocycles

Isoxazoles, including 3-(3-Nitrophenyl)isoxazol-5-amine, are used in the synthesis of heterocycles .

Method of Application

The synthesis of isoxazoles involves the AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes, leading to substituted isoxazoles in very good yields under moderate reaction conditions . This methodology is amenable for the selective synthesis of 3-substituted, 5-substituted or 3,5-disubstituted isoxazoles .

Results or Outcomes

This method provides a way to synthesize various substituted isoxazoles, which can be used in further research and applications .

Application in Alzheimer’s Disease Treatment

Isoxazoles, including 3-(3-Nitrophenyl)isoxazol-5-amine, have been studied for their potential use in the treatment of Alzheimer’s disease .

Method of Application

In this study, nine isoxazoles derivatives were tested for their in-vitro acetylcholinesterase (AChE) activity . The isoxazoles were synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite .

Results or Outcomes

The most potent compound in the series exhibited a moderate inhibitory activity (50% inhibitory concentration = 134.87 μm) . The research provided evidence of the efficacy of isoxazoles as AChE inhibitors .

Future Directions

There is currently limited information available on the future directions of “3-(3-Nitrophenyl)isoxazol-5-amine”. However, isoxazoles are an important class of compounds in medicinal chemistry due to their wide range of biological activities and therapeutic potential6. Therefore, further research and development in the synthesis and application of isoxazoles, including “3-(3-Nitrophenyl)isoxazol-5-amine”, can be expected.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.


properties

IUPAC Name

3-(3-nitrophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c10-9-5-8(11-15-9)6-2-1-3-7(4-6)12(13)14/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNUZXQASHTALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610159
Record name 3-(3-Nitrophenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Nitrophenyl)isoxazol-5-amine

CAS RN

887591-64-2
Record name 3-(3-Nitrophenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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